molecular formula C26H20FN3O2S B2458834 N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866726-42-3

N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2458834
CAS No.: 866726-42-3
M. Wt: 457.52
InChI Key: XZPDGNQWZZXOLW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S/c1-16-6-8-17(9-7-16)24-29-25-21(14-18-4-2-3-5-22(18)32-25)26(30-24)33-15-23(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPDGNQWZZXOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, p-toluidine, and chromeno[2,3-d]pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting 4-fluoroaniline with a suitable electrophile to introduce the fluorophenyl group.

    Cyclization: Forming the chromeno[2,3-d]pyrimidine ring system through cyclization reactions.

    Thioether Formation: Introducing the thioether linkage by reacting with a thiol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the chromeno[2,3-d]pyrimidine ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide exhibit promising anticancer activity. For instance, derivatives with similar structural motifs have shown effectiveness against liver cancer cell lines (HepG2) through mechanisms that inhibit cell proliferation. The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance the anti-proliferative activity of these compounds, making them potential candidates for further development in cancer therapy .

Antimicrobial Activity

Compounds containing the chromeno-pyrimidine framework have also been studied for their antimicrobial properties. The presence of the sulfanyl group is believed to contribute to the enhanced activity against various bacterial strains. In vitro studies have demonstrated significant inhibition of microbial growth, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Electron-Donating Groups : The introduction of electron-donating substituents at specific positions on the phenyl rings significantly enhances biological activity.
  • Sulfanyl Group : The presence of a sulfanyl moiety is associated with increased potency against various cancer cell lines and bacterial strains.

Case Study 1: HepG2 Cell Line

In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited IC50 values indicating effective inhibition of HepG2 cell proliferation at concentrations as low as 12.5 µg/mL .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties revealed that compounds with the chromeno-pyrimidine structure showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Conclusion

Its synthesis involves multiple steps, and it can undergo various chemical reactions

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide (commonly referred to as C683-0497) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenyl moiety, a chromeno-pyrimidine core, and a sulfanyl-acetamide linkage, making it a candidate for various pharmacological applications.

Molecular Formula

  • C26H20FN3O2S

IUPAC Name

  • 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Structural Representation

The compound's structure can be represented as follows:

SMILES Cc cccc1 c1NC CSc1nc c cc2 ccc2F nc2c1Cc cccc1 c1O2 O\text{SMILES Cc cccc1 c1NC CSc1nc c cc2 ccc2F nc2c1Cc cccc1 c1O2 O}

Physical Properties

The compound is available in various formats for research purposes, including glass vials and 96-well plates, which facilitate its use in biological assays .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chromeno-pyrimidine core may allow the compound to modulate enzyme activity or receptor interactions, influencing various cellular pathways.

Antimicrobial Properties

Compounds containing sulfanyl groups have been reported to possess antimicrobial activities. For example, certain sulfanyl-pyrimidine derivatives have demonstrated efficacy against bacterial strains and fungi . This suggests that this compound could also be evaluated for antimicrobial effects.

Case Studies and Experimental Data

Research involving related pyrimidine compounds has provided insights into their biological activities. For instance:

  • Anticancer Activity : A study on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
  • Antimicrobial Studies : The synthesis and evaluation of ferrocene-pyrimidine conjugates revealed promising antiplasmodial activity against Plasmodium falciparum .

These findings underscore the potential of this compound as a candidate for further biological evaluation.

Data Table

Activity Compound Type Effect Observed Reference
AntitumorPyrimidine derivativesInhibition of cell proliferation
AntimicrobialSulfanyl-pyrimidine derivativesEfficacy against bacterial strains
AntimalarialFerrocene-pyrimidine conjugatesSignificant activity against malaria parasite

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